Chemical and Physical Properties
Chemical and Physical Properties
An In-depth Technical Guide on (Z)-Docosenoic Acid
(Z)-docosenoic acid , more commonly known as erucic acid , is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2.[1][2] It is a significant component of the oils derived from plants of the Brassicaceae family, such as rapeseed and mustard.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, biological roles, and the experimental protocols used for its analysis, tailored for researchers, scientists, and drug development professionals.
(Z)-docosenoic acid is a long-chain fatty acid characterized by a 22-carbon chain with a single cis-double bond at the 13th carbon position (from the carboxyl group).[3] In purified form, it exists as a white, waxy solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Synonyms | Erucic acid, cis-13-Docosenoic acid, C22:1(13Z), C22:1n-9 | [3] |
| Molecular Formula | C22H42O2 | [3] |
| Molecular Weight | 338.57 g/mol | [1] |
| Melting Point | 33-34 °C | [4] |
| Boiling Point | 381.5 °C (decomposes) | [4] |
| Density | 0.860 g/cm³ at 55 °C | [3] |
| Refractive Index | 1.4534 at 45 °C | [3] |
| Solubility | Insoluble in water; soluble in ethanol, methanol, and ether | [4] |
| Appearance | White to off-white, low-melting solid | [1] |
Natural Occurrence and Concentration
(Z)-docosenoic acid is predominantly found as a glyceride in the seed oils of the Brassicaceae (mustard) family. The concentration can vary significantly depending on the plant species and cultivar. High-erucic acid rapeseed (HEAR) oil can contain between 20% and 54% erucic acid, while mustard oil contains approximately 42%.[1][2] Traditional rapeseed oil may contain 30-60% erucic acid.[5] In contrast, canola oil, a cultivar of rapeseed, has been specifically bred to contain low levels of erucic acid, typically less than 2%. Table 2 provides a summary of erucic acid content in various Brassica species.
| Plant Species | Common Name | Erucic Acid Content (% of total fatty acids) | Reference |
| Brassica napus (HEAR) | High-Erucic Acid Rapeseed | 20 - 54 | [1] |
| Brassica juncea | Mustard | ~42 | [1] |
| Brassica napus (Canola) | Canola | < 2 | |
| Brassica rapa | Field Mustard | High concentrations | |
| Brassica carinata | Ethiopian Mustard | High concentrations | |
| Sinapis alba | White Mustard | High concentrations |
Biological Significance
Biosynthesis and Metabolism
(Z)-docosenoic acid is synthesized in plants through the elongation of oleic acid (C18:1), a process mediated by the enzyme fatty acid elongase (FAE) complex.[6] The primary substrate for this elongation is oleoyl-coenzyme A. In humans and other animals, dietary (Z)-docosenoic acid can be metabolized. It is broken down into shorter-chain fatty acids in the liver by the long-chain acyl-CoA dehydrogenase enzyme.[6] It can also be retroconverted to oleic acid.[1][2]
Physiological and Pathophysiological Roles
High dietary intake of (Z)-docosenoic acid has been associated with myocardial lipidosis, a condition characterized by the accumulation of lipids in heart tissue, in experimental animals.[6] A mitochondrial metabolite of erucic acid is thought to inhibit the mitochondrial oxidation of other fatty acids, leading to this triglyceride accumulation.[6] However, these adverse cardiac effects have not been definitively confirmed in humans.
Conversely, the C-1 amide of docosenoic acid, known as erucamide, has been identified as an anandamide-related neurotransmitter that is associated with inducing sleep.
Experimental Protocols
The quantification of (Z)-docosenoic acid is crucial for food safety, industrial applications, and research. The most common method is gas chromatography (GC) following conversion of the fatty acids to their fatty acid methyl esters (FAMEs).
Gas Chromatography-Flame Ionization Detection (GC-FID) for (Z)-Docosenoic Acid Quantification
This protocol outlines the general steps for the analysis of (Z)-docosenoic acid in oil samples.
1. Lipid Extraction (for solid samples):
-
For matrices like seeds or infant formula, the lipid fraction must first be extracted. A common method is the Folch extraction, using a chloroform:methanol (2:1, v/v) solvent mixture.[7]
-
Alternatively, Soxhlet extraction with hexane can be employed.
2. Preparation of Fatty Acid Methyl Esters (FAMEs): This derivatization step is essential for the volatility required for GC analysis. Several acid-catalyzed methods are commonly used.
-
Boron Trifluoride (BF3)-Methanol Method:
-
To approximately 100 mg of the extracted oil in a screw-capped test tube, add 2 mL of 0.5 M NaOH in methanol.
-
Heat the mixture in a water bath at 100°C for 5-10 minutes until the fat globules go into solution (saponification).
-
Add 2 mL of 12-14% BF3-methanol reagent and continue heating for another 2 minutes.[8]
-
Add 2 mL of hexane, cap the tube, and vortex for 1 minute.
-
Add saturated NaCl solution to float the hexane layer containing the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial for GC analysis.
-
-
Methanolic HCl Method:
-
Methanolic H2SO4 Method:
3. GC-FID Analysis:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for FAME separation, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[8]
-
Operating Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 290°C
-
Oven Temperature Program: An example program is an initial temperature of 150°C (hold for 1 min), ramped at 10°C/min to a final temperature of 250°C (hold for 14 min).[8]
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification: The concentration of (Z)-docosenoic acid is determined by comparing the peak area of its methyl ester to that of an internal standard (e.g., methyl tetracosanoate) and a calibration curve prepared with a certified erucic acid standard.[8]
Quantitative ¹³C NMR Spectroscopy
Quantitative ¹³C NMR is an alternative method that can determine the erucic acid content without the need for derivatization.
1. Sample Preparation:
-
The oil or lipid extract is dissolved in a deuterated solvent, typically CDCl3.
2. NMR Analysis:
-
¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Quantitative analysis requires ensuring full relaxation of the carbon nuclei between scans, which can be achieved by using a long relaxation delay.
-
The concentration of erucic acid is determined by integrating the signals of specific carbon atoms in its acyl chain and comparing them to the integrals of signals from other fatty acids present in the sample.
Signaling Pathways and Logical Relationships
Biosynthesis and Metabolism of (Z)-Docosenoic Acid
The biosynthesis of (Z)-docosenoic acid from oleic acid and its subsequent metabolism can be visualized as a linear pathway.
Caption: Biosynthesis of (Z)-docosenoic acid from oleic acid and its metabolic fate.
Experimental Workflow for GC-FID Analysis
The logical flow of analyzing (Z)-docosenoic acid content via GC-FID is a sequential process.
Caption: Workflow for the quantification of (Z)-docosenoic acid using GC-FID.
References
- 1. ERUCIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. foodstandards.gov.au [foodstandards.gov.au]
- 6. (13Z)-DOCOSENOIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. customs.go.jp [customs.go.jp]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
